D-Asparagine, N-(triphénylméthyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

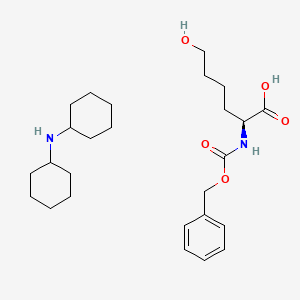

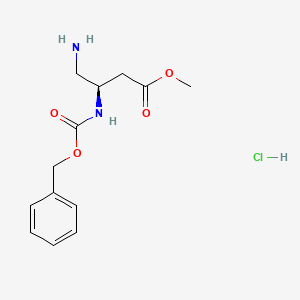

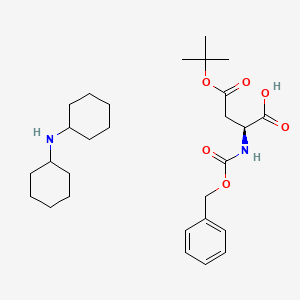

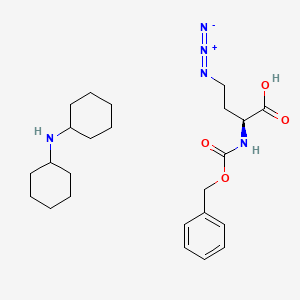

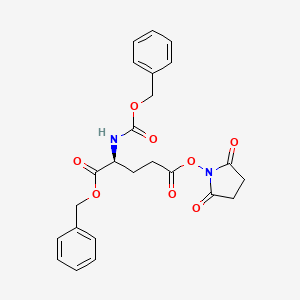

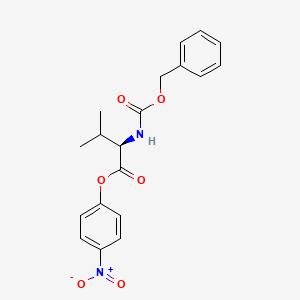

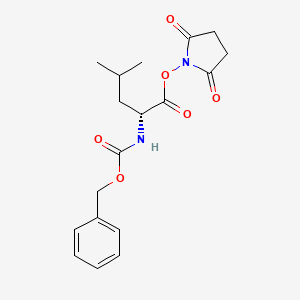

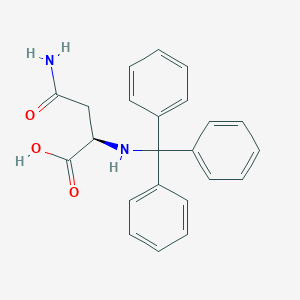

H-D-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amine group of asparagine during peptide synthesis. This compound is commonly used in the field of peptide chemistry to facilitate the synthesis of peptides by preventing unwanted side reactions.

Applications De Recherche Scientifique

H-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Mécanisme D'action

Target of Action

D-Asparagine, N-(triphenylmethyl)- is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .

Mode of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Biochemical Pathways

D-Asparagine is a source of nitrogen for yeast strains . It is a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme . .

Result of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue .

Analyse Biochimique

Biochemical Properties

“D-Asparagine, N-(triphenylmethyl)-” participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic control of cell functions in nerve and brain tissue

Cellular Effects

Asparagine, from which it is derived, is known to play a vital role in the development of cancer cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Asparagine, the amino acid from which it is derived, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Asparagine, the amino acid from which it is derived, has been studied in animal models .

Metabolic Pathways

“D-Asparagine, N-(triphenylmethyl)-” is likely involved in the metabolic pathways of asparagine, given that it is a derivative of this amino acid. Asparagine is involved in several metabolic pathways, including the synthesis of proteins, lipids, and nucleotides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asn(Trt)-OH typically involves the protection of the amine group of asparagine with a trityl group. This can be achieved through the reaction of asparagine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of H-D-Asn(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Asn(Trt)-OH can undergo various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The protected asparagine can be coupled with other amino acids or peptide fragments using coupling reagents like HATU or DIC in the presence of a base like DIPEA.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: HATU or DIC in the presence of DIPEA.

Major Products Formed

Deprotection: L-asparagine.

Coupling: Peptide chains with asparagine residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-D-Asn(Trt)-OtBu: Another protected form of asparagine with a tert-butyl group protecting the carboxyl group.

H-Asn(Trt)-2-ClTrt resin: A resin-bound form of protected asparagine used in solid-phase peptide synthesis.

Uniqueness

H-D-Asn(Trt)-OH is unique in its specific use of the trityl group for protecting the amine group of asparagine. This protection strategy is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of peptide chains.

Propriétés

Numéro CAS |

200192-49-0 |

|---|---|

Formule moléculaire |

C23H22N2O3 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |

InChI |

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |

Clé InChI |

BRRPJQYCERAMFI-HXUWFJFHSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

Synonymes |

(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.